molecular formula C8H10ClNO2S B13080722 2-(Pyridin-2-YL)propane-1-sulfonyl chloride

2-(Pyridin-2-YL)propane-1-sulfonyl chloride

Cat. No.: B13080722
M. Wt: 219.69 g/mol
InChI Key: WDJVCNLAQYVCFV-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonyl chloride derivative containing a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride typically involves the reaction of 2-(Pyridin-2-YL)propan-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Pyridin-2-YL)propan-1-ol+SOCl22-(Pyridin-2-YL)propane-1-sulfonyl chloride+SO2+HCl\text{2-(Pyridin-2-YL)propan-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(Pyridin-2-YL)propan-1-ol+SOCl2​→2-(Pyridin-2-YL)propane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-YL)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the pyridine ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate ester derivatives.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Potassium permanganate (KMnO4) is used in aqueous or acidic conditions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonyl Hydride: Formed by reduction with LiAlH4.

    Oxidized Pyridine Derivatives: Formed by oxidation with KMnO4.

Scientific Research Applications

2-(Pyridin-2-YL)propane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride group into various molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. The pyridine ring can also participate in various chemical reactions, such as oxidation and reduction, which further expands the compound’s reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-YL)propanenitrile: Contains a nitrile group instead of a sulfonyl chloride group.

    2-(Pyridin-2-YL)propane-1,3-diamine: Contains two amine groups instead of a sulfonyl chloride group.

    2-(Pyridin-2-YL)pyrimidine: Contains a pyrimidine ring instead of a propane backbone.

Uniqueness

2-(Pyridin-2-YL)propane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis for the introduction of sulfonyl groups into various molecules. Additionally, the combination of the pyridine ring and the sulfonyl chloride group provides a versatile platform for the synthesis of biologically active compounds and specialty chemicals.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-pyridin-2-ylpropane-1-sulfonyl chloride

InChI

InChI=1S/C8H10ClNO2S/c1-7(6-13(9,11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3

InChI Key

WDJVCNLAQYVCFV-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)Cl)C1=CC=CC=N1

Origin of Product

United States

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